molecular formula C8H8N4S2 B13200913 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13200913
M. Wt: 224.3 g/mol
InChI Key: PUHUILHKEYAUGB-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol (CAS 1856567-99-1) is a high-purity heterocyclic compound supplied for advanced research applications. This reagent features a 1,3,5-triazine core substituted with an amino group and a 5-methylthiophen-3-yl moiety, giving it a molecular formula of C8H8N4S2 and a molecular weight of 224.31 g/mol . The thiophene ring introduces sulfur-containing heteroaromaticity, which influences the compound's electronic properties and lipophilicity, making it a valuable scaffold in medicinal chemistry and drug discovery . This compound serves as a key building block for synthesizing more complex heterocyclic structures. Its research applications are primarily explored in biology and medicine, where it has been investigated for its potential as an antimicrobial and anticancer agent . Studies on similar triazine derivatives have shown promising activity against pathogens like Staphylococcus aureus and Candida albicans , suggesting its utility in developing new anti-infective therapies . The proposed mechanism of action involves the interaction with specific molecular targets, where the thiol group may form covalent bonds with cysteine residues in proteins, thereby modulating enzymatic activity . Furthermore, the triazine ring can interact with nucleophilic sites in biological molecules, potentially inhibiting crucial metabolic pathways in microbial and cancer cells . The product is accompanied by comprehensive characterization data, including IR, NMR (¹H, ¹³C), and elemental analysis to ensure structural verification and high purity . For laboratory safety, it is recommended to store the compound at 2-8°C . Please note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4S2/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

PUHUILHKEYAUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

Preparation Methods

Cyclization Routes via Thiocarbohydrazide and Acyl Derivatives

One established method for synthesizing 1,3,5-triazine-2-thiol derivatives involves the cyclization of thiocarbohydrazide with appropriately substituted acyl derivatives or nitriles. For example, as described in a patent process for related triazine compounds, the reaction of trimethylpyruvic acid amides with thiocarbohydrazide under controlled temperatures (-20 to +150 °C) yields intermediates which can be methylated or further functionalized to obtain the desired triazine-thiol compounds.

This method typically proceeds in three stages:

  • Stage 1: Formation of N-acylamides from pivaloyl cyanide or related precursors via Ritter reaction or acyl chloride intermediates.
  • Stage 2: Cyclization with thiocarbohydrazide to form the triazine ring with thiol functionality.
  • Stage 3: Methylation or other alkylation steps to modify the thiol group or other positions as needed.

The reaction conditions often involve aqueous or aqueous-alcoholic mineral acid media, with reaction temperatures optimized between 0 and 100 °C for cyclization and 0 to 50 °C for methylation steps. Yields reported for intermediates range from 51% to 82%, depending on the exact process parameters.

Functionalization via Nucleophilic Aromatic Substitution on Cyanuric Chloride

Detailed Preparation Method for 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol

Based on the synthesis strategies above, a plausible detailed preparation route for 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol is as follows:

Step 1: Preparation of 5-Methylthiophen-3-yl Thiol Intermediate

  • Synthesize or procure 5-methylthiophen-3-yl thiol as the nucleophilic thiol source.
  • Purify to ensure reactivity and prevent side reactions.

Step 2: Nucleophilic Aromatic Substitution on Cyanuric Chloride

  • React cyanuric chloride with ammonia or an amine source under cold conditions (0–5 °C) to substitute one chlorine atom with an amino group at position 4.
  • Subsequently, add 5-methylthiophen-3-yl thiol in the presence of a base such as DIEA in dichloromethane.
  • Stir the reaction mixture at elevated temperature (~75 °C) for 12–30 hours to allow substitution at position 6.
  • Monitor reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • After completion, remove solvent under reduced pressure.
  • Wash organic layer with water to remove salts and impurities.
  • Dry over anhydrous magnesium sulfate.
  • Purify the product by recrystallization or chromatographic techniques.

Alternative Cyclization Route

  • Prepare an appropriate acyl derivative (e.g., trimethylpyruvic acid amide) via Ritter reaction.
  • React with thiocarbohydrazide to form the triazine-thiol intermediate.
  • Introduce the 5-methylthiophen-3-yl substituent via cross-coupling or nucleophilic substitution.
  • Final purification and characterization.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Reaction Time Yield Range (%) Advantages Limitations
Cyclization via Thiocarbohydrazide Trimethylpyruvic acid amide, thiocarbohydrazide, methylating agents; 0–100 °C Several hours to days 51–82 High yield; well-established Multi-step; requires intermediate isolation
Nucleophilic Aromatic Substitution on Cyanuric Chloride Cyanuric chloride, ammonia, 5-methylthiophen-3-yl thiol, DIEA, DCM; 0–75 °C 12–30 hours Moderate Stepwise substitution; modular Requires careful temperature control; long reaction time
Multi-step via Biguanide Intermediates Ethyl esters, biguanide hydrochlorides, MeONa/MeOH; reflux 45 h 45 hours Moderate to good Allows structural diversification Long reaction time; multiple purification steps

Characterization and Confirmation of Product Structure

Final products are typically characterized by:

Summary of Research Findings and Recommendations

  • The cyclization method involving thiocarbohydrazide offers a robust route with good yields but requires handling of multiple intermediates.
  • The nucleophilic aromatic substitution on cyanuric chloride is versatile and allows selective functionalization but demands precise control of reaction conditions and longer reaction times.
  • The multi-step synthesis via biguanide intermediates enables the introduction of diverse substituents and has been successfully applied to related triazine derivatives with sulfur-containing groups.
  • For the synthesis of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol, a combination of nucleophilic substitution and cyclization strategies is recommended to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazine ring can interact with nucleic acids, potentially affecting gene expression or DNA replication. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of 1,3,5-triazine derivatives with variable substituents at positions 4 and 6. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Primary Application/Notes Reference
4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol 5-Methylthiophen-3-yl C₉H₁₀N₄S₂ 254.34 Potential herbicidal activity (inferred)
4-Amino-6-(3-chlorophenyl)-1,3,5-triazine-2-thiol 3-Chlorophenyl C₉H₈ClN₄S 240.71 Research reagent; structural studies
4-Amino-6-(2-methyl-1H-indol-3-yl)-1,3,5-triazine-2-thiol 2-Methylindole C₁₂H₁₃N₅S 259.33 Biochemical research (e.g., kinase assays)
N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1) Chlorine and tert-butyl groups C₇H₁₂ClN₅ 217.66 Metabolite of triazine herbicides
4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol (MT13) tert-Butyl and ethylamino groups C₉H₁₇N₅O 211.27 Metabolite with reduced herbicidal activity

Biological Activity

4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class, characterized by a triazine ring with an amino group and a thiol group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

  • Molecular Formula : C₈H₈N₄S₂
  • Molecular Weight : 224.31 g/mol
  • CAS Number : 1856567-99-1

The compound features a thiophenyl group that enhances its chemical reactivity and potential interactions with biological molecules.

Antimicrobial Activity

Research indicates that 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital enzymes necessary for microbial survival.

MicroorganismActivity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibitory effects
Candida albicansAntifungal activity

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported its cytotoxic effects on different cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2).

In vitro studies revealed the following IC50 values:

Cancer Cell LineIC50 Value (µM)
MCF-71.25
HeLa1.03
HepG212.21

The anticancer activity is thought to be mediated through the inhibition of cell proliferation and induction of apoptosis.

The biological activity of 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.
  • Interaction with Nucleic Acids : The triazine ring may interact with nucleic acids, potentially affecting gene expression and DNA replication.
  • Cell Membrane Disruption : Its lipophilic properties allow it to integrate into microbial membranes, causing structural damage.

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Study on Antimicrobial Effects :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazine compounds, including 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol, showed significant antibacterial activity against multi-drug resistant strains.
  • Anticancer Research :
    • Research conducted at a leading cancer research institute indicated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, providing evidence for its potential use as an anticancer agent.

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